molecular formula C10H17N3S B095907 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine CAS No. 17386-11-7

4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine

Cat. No.: B095907
CAS No.: 17386-11-7
M. Wt: 211.33 g/mol
InChI Key: ZCBKPRJKVXIJKU-UHFFFAOYSA-N
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Description

4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine is a heterocyclic compound that features both a thiazole ring and an azepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine typically involves the reaction of azepane derivatives with thiazole precursors. One common method is the nucleophilic substitution reaction where an azepane derivative reacts with a thiazole halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. This method allows for better control over reaction conditions and scalability. The use of automated reactors and inline monitoring systems can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Azepan-1-ylmethyl)-3-hydroxybenzo[c]chromen-6-one
  • 4-(Silylmethyl)morpholine
  • 1-(Silylmethyl)azepane

Uniqueness

4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine is unique due to its combination of a thiazole ring and an azepane moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

4-(azepan-1-ylmethyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3S/c11-10-12-9(8-14-10)7-13-5-3-1-2-4-6-13/h8H,1-7H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBKPRJKVXIJKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585439
Record name 4-[(Azepan-1-yl)methyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17386-11-7
Record name 4-[(Hexahydro-1H-azepin-1-yl)methyl]-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17386-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Azepan-1-yl)methyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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